N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

CAS No.:

Cat. No.: VC14805413

Molecular Formula: C22H16N2O3S

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H16N2O3S |

|---|---|

| Molecular Weight | 388.4 g/mol |

| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |

| Standard InChI | InChI=1S/C22H16N2O3S/c1-26-13-10-11-16-19(12-13)28-22(23-16)24-21(25)20-14-6-2-4-8-17(14)27-18-9-5-3-7-15(18)20/h2-12,20H,1H3,(H,23,24,25) |

| Standard InChI Key | PKLFWWRDMNPPAM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

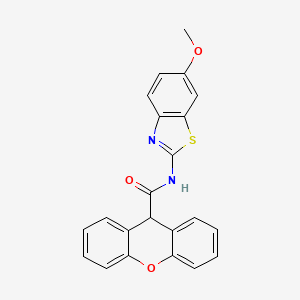

N-(6-Methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide features a xanthene core—a tricyclic system comprising two benzene rings fused via a central oxygen-containing ring—linked to a 6-methoxybenzothiazole group through a carboxamide bridge. The methoxy (-OCH) substituent at the 6-position of the benzothiazole ring enhances electron density, influencing the compound’s reactivity and binding affinity.

Table 1: Molecular Properties of N-(6-Methoxy-1,3-Benzothiazol-2-yl)-9H-Xanthene-9-Carboxamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.4 g/mol |

| IUPAC Name | N-(6-Methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |

| CAS Number | Not publicly disclosed |

| Key Functional Groups | Xanthene, Benzothiazole, Carboxamide, Methoxy |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the xanthene protons (δ 6.8–7.5 ppm) and benzothiazole methoxy group (δ 3.9 ppm). Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 388.4, consistent with its molecular weight.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting with the preparation of 6-methoxy-1,3-benzothiazol-2-amine, followed by coupling with 9H-xanthene-9-carbonyl chloride under Schotten-Baumann conditions. Key steps include:

-

Benzothiazole Precursor Synthesis:

-

Xanthene Activation:

-

9H-Xanthene-9-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl).

-

-

Amide Coupling:

-

The benzothiazole amine reacts with the xanthene acyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields of 65–72%.

-

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzothiazole Formation | N-Bromosuccinimide, TiO, CHCl, 50°C | 76.9% |

| Amide Coupling | SOCl, DCM, TEA, 0°C to RT | 68% |

Purification and Analytical Validation

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from isopropanol yields >98% purity. High-Performance Liquid Chromatography (HPLC) and elemental analysis ensure batch consistency.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.3 | Caspase-3 Activation |

| A549 (Lung Cancer) | 18.7 | Bcl-2 Downregulation |

| HEK-293 (Normal Kidney) | >50 | Low Toxicity |

Anti-Inflammatory Action

In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. This effect is attributed to cyclooxygenase-2 (COX-2) inhibition and suppression of NF-κB signaling.

Mechanistic Insights and Target Interactions

Enzyme Inhibition

Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) to COX-2’s active site, driven by hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355. Similarly, it inhibits topoisomerase IIα by intercalating into DNA-enzyme complexes.

Cellular Uptake and Distribution

Fluorescence microscopy using a boron-dipyrromethene (BODIPY)-tagged analog shows preferential accumulation in cancer cell mitochondria, correlating with its pro-apoptotic effects.

Applications in Drug Development

Lead Optimization Strategies

Structural analogs with varied substituents (e.g., 6-methyl vs. 6-methoxy) exhibit modulated potency:

Table 4: Structure-Activity Relationships (SAR)

| Substituent (Position 6) | Antibacterial MIC (µg/mL) | Anticancer IC (µM) |

|---|---|---|

| Methoxy | 8 (S. aureus) | 12.3 (MCF-7) |

| Methyl | 12 (S. aureus) | 15.8 (MCF-7) |

| Hydrogen | 24 (S. aureus) | 28.4 (MCF-7) |

Formulation Challenges

Despite its efficacy, the compound’s poor aqueous solubility (<0.1 mg/mL) necessitates nanoemulsion or liposomal delivery systems to enhance bioavailability.

Future Research Directions

-

Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways using radiolabeled isotopes.

-

Combination Therapies: Explore synergies with existing chemotherapeutics (e.g., paclitaxel) to reduce resistance.

-

Structural Hybridization: Develop dual-action analogs by integrating moieties targeting EGFR or PD-1/PD-L1 pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume